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Compound of Interest

2-Amino-5-chloro-6-
Compound Name: )
methylpyrazine

Cat. No.: B1358718

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-
methylpyrazine, a substituted pyrazine of interest to researchers, scientists, and drug
development professionals. Due to the limited publicly available information on the specific
discovery and history of this compound, this guide consolidates known data and provides
inferred scientific information based on closely related analogs. The document details its
physicochemical properties, proposed synthesis protocols, and predicted spectroscopic data.
Furthermore, it explores the potential applications of this compound in drug discovery by
examining the established roles of structurally similar aminopyrazines. This guide is intended to
serve as a foundational resource for the synthesis, characterization, and further investigation of
2-Amino-5-chloro-6-methylpyrazine.

Introduction

Substituted pyrazines are a class of heterocyclic compounds that have garnered significant
attention in medicinal chemistry and materials science due to their diverse biological activities
and unique chemical properties. 2-Amino-5-chloro-6-methylpyrazine, with the CAS number
453548-87-3, is a member of this family. While its specific historical context and discovery are
not well-documented in public literature, its structural motifs—an aminopyrazine core, a chloro
substituent, and a methyl group—suggest its potential as a valuable building block in the
synthesis of novel therapeutic agents and other functional materials. The strategic placement of
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these functional groups offers multiple reaction sites for further chemical modifications, making
it an attractive scaffold for creating diverse molecular libraries.

This guide aims to bridge the information gap by providing a detailed technical resource based
on available data and scientific principles, thereby facilitating future research and development
involving this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of 2-Amino-5-chloro-6-methylpyrazine is essential for its
application in research and development. The following tables summarize its known and
predicted properties.

Physicochemical Properties

The table below presents the basic physicochemical properties of 2-Amino-5-chloro-6-
methylpyrazine and a comparison with structurally related compounds to provide a broader
context for its potential physical behavior.

2-Amino-5- .
. 2-Chloro-6- 2-Amino-5-
chloro-6- 2-Amino-5-

Property ) ) methylpyrazin chloro-6-
methylpyrazin chloropyrazine .
methylpyridine

e
CAS Number 453548-87-3[1] 33332-29-5[2] 38557-71-0[3] 36936-23-9
Molecular

C5H6CIN3[1] C4H4CIN3[2] C5H5CIN2[3] C6H7CIN2
Formula

Molecular Weight  143.57 g/mol [1] 129.55 g/mol [2] 128.56 g/mol [3] 142.59 g/mol

Appearance Predicted: Solid Solid[2] - Solid

Melting Point Not available Not available Not available 70-75 °C

Predicted Spectroscopic Data

While experimental spectra for 2-Amino-5-chloro-6-methylpyrazine are not readily available,
the following sections provide predicted data based on the analysis of its chemical structure
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and comparison with analogous compounds.

The proton NMR spectrum of 2-Amino-5-chloro-6-methylpyrazine is expected to show three
distinct signals:

Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(ppm)

The proton on
the pyrazine ring
is in a deshielded
~7.5-8.0 Singlet 1H Pyrazine C3-H environment due
to the
electronegative

nitrogen atoms.

The protons of
the primary
amine are
~4.5-5.5 Broad Singlet 2H -NH:z typically
observed as a
broad singlet and
can exchange

with D20.

The methyl
group protons
are expected to
~2.4-2.6 Singlet 3H -CHs appear as a
singletin a
relatively upfield

region.

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon
atoms in the molecule.
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The infrared spectrum will likely display characteristic absorption bands for its functional
groups:

Predicted Wavenumber

(cm-?) Vibration Functional Group
3400-3200 N-H stretch Primary Amine (-NHz2)
3100-3000 C-H stretch Aromatic C-H
1650-1600 N-H bend Primary Amine (-NHz2)
1600-1450 C=C and C=N stretch Pyrazine Ring
850-750 C-Cl stretch Chloroalkane

The mass spectrum is expected to show a molecular ion peak (M*) at m/z 143 and a
characteristic M+2 peak with approximately one-third the intensity of the M* peak, which is
indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

Currently, no specific experimental protocol for the synthesis of 2-Amino-5-chloro-6-
methylpyrazine is published in peer-reviewed literature. However, a plausible synthetic route
can be proposed based on established methods for the synthesis of similar substituted
pyrazines. A common and effective method would be the direct chlorination of a 2-amino-6-
methylpyrazine precursor.

Proposed Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for 2-Amino-5-chloro-6-
methylpyrazine.
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Reactants

(Z-Amino-6-methylpyrazine) (N-Chlorosuccinimide (NCS))

Solvent (e.g., Acetonitrile)
Room Temperature

Reaction

Chlorination

Purification
e.g., Column Chromatography)

Product

2-Amino-5-chloro-6-methylpyrazine

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Amino-5-chloro-6-methylpyrazine.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-amino-5-chloropyrazine and serves as a
starting point for the synthesis of the title compound.

Materials:

2-Amino-6-methylpyrazine

N-Chlorosuccinimide (NCS)

Acetonitrile (anhydrous)

Dichloromethane
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-
6-methylpyrazine (1 equivalent) in anhydrous acetonitrile.

o Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise
at room temperature.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is consumed.

o Workup:
o Remove the acetonitrile under reduced pressure.

o Dissolve the residue in dichloromethane and wash with saturated agqueous sodium
bicarbonate solution, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

 Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford the desired 2-Amino-5-chloro-6-
methylpyrazine.

Role in Drug Development and Potential
Applications
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While the specific biological activity of 2-Amino-5-chloro-6-methylpyrazine has not been
reported, the aminopyrazine scaffold is a well-established pharmacophore in medicinal
chemistry.

Established Activities of Related Compounds

» Kinase Inhibition: Many substituted aminopyrazines and aminopyridines have been
developed as inhibitors of various protein kinases, which are crucial targets in cancer
therapy. For example, derivatives of N-(2-chloro-6-methyl-phenyl)-2-(pyrimidin-4-
ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase
inhibitors[4].

o Antimicrobial and Anti-inflammatory Agents: The 2-amino-5-chloro-6-methylpyridine scaffold,
which is structurally very similar to the title compound, is a key intermediate in the synthesis
of compounds with antimicrobial and anti-inflammatory properties.

o Central Nervous System (CNS) Activity: Certain chlorinated aminopyridine derivatives are
precursors to drugs targeting the CNS, such as the non-benzodiazepine hypnotic agent
zopiclone[5].

Logical Flow of Drug Discovery Potential

The potential of 2-Amino-5-chloro-6-methylpyrazine as a lead compound in drug discovery
can be logically outlined as follows:
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Caption: Drug discovery workflow for 2-Amino-5-chloro-6-methylpyrazine.

Conclusion

2-Amino-5-chloro-6-methylpyrazine represents a promising, yet underexplored, chemical
entity. This technical guide has provided a comprehensive, albeit partially predictive, overview
of its properties, a plausible synthetic route, and its potential applications in drug discovery. The
information compiled herein, drawn from available data and the well-understood chemistry of its
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analogs, offers a solid foundation for researchers to initiate further investigation into this
compound. The synthesis and biological evaluation of 2-Amino-5-chloro-6-methylpyrazine
and its derivatives could lead to the discovery of novel therapeutic agents with a wide range of
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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